Methyl 3-(cyclopentylamino)propanoate hydrochloride

Description

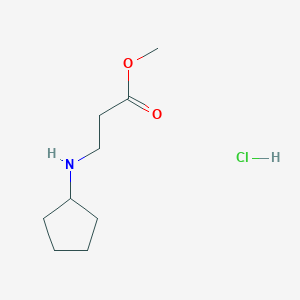

Methyl 3-(cyclopentylamino)propanoate hydrochloride (CAS: 40870-88-0) is an amino ester hydrochloride salt with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . Structurally, it consists of a cyclopentylamine group linked via a propanoate ester backbone, with a hydrochloride counterion enhancing its stability and solubility. This compound is commonly utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting neurological and metabolic pathways . Its hydrochloride form improves handling and storage compared to the free base, a practice corroborated by synthesis protocols for analogous compounds .

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

methyl 3-(cyclopentylamino)propanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-10-8-4-2-3-5-8;/h8,10H,2-7H2,1H3;1H |

InChI Key |

RTOCCSWRBOPFPN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCNC1CCCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Methyl 3-Aminopropanoate with Cyclopentanone

-

- Methyl 3-aminopropanoate (CAS 120-92-3)

- Cyclopentanone

- Sodium acetate

- Sodium triacetoxyborohydride (NaBH(OAc)3)

- Solvent: Dichloromethane (DCM)

-

- Methyl 3-aminopropanoate (9.37 g, 0.09 mol) is dissolved in 200 mL of dichloromethane.

- Cyclopentanone (6.43 mL, 0.07 mol), sodium acetate (5.96 g, 0.07 mol), and sodium triacetoxyborohydride (22 g, 0.10 mol) are added to the solution.

- The reaction mixture is stirred at room temperature for 16 hours.

-

- After completion, 20% sodium bicarbonate solution (100 mL) and 2 M sodium hydroxide solution (50 mL) are added.

- The product is extracted using dichloromethane and water.

- The organic layer is washed with saturated sodium chloride, dried over magnesium sulfate, filtered, and evaporated under reduced pressure.

- The residue is further dried under vacuum to yield methyl 3-(cyclopentylamino)propanoate as a pale yellow oil.

-

- Yield: Approximately 55%

- Mass spectrometry positive ion peak at m/z 172.4 consistent with the molecular ion [M+H]+.

This method is referenced in patent WO2009/40556 and chemical synthesis literature, providing a reliable and reproducible route to the compound.

Formation of Hydrochloride Salt

- The free base methyl 3-(cyclopentylamino)propanoate can be converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step typically involves dissolving the free base in an appropriate solvent (e.g., ethanol or ethyl acetate) and adding an equimolar amount of hydrogen chloride gas or hydrochloric acid solution.

- The resulting hydrochloride salt precipitates out or can be isolated by evaporation of the solvent.

- The hydrochloride form improves the compound's stability, solubility, and handling properties.

Alternative Synthetic Routes and Considerations

- While the reductive amination using sodium triacetoxyborohydride is the most documented method, other reducing agents such as sodium cyanoborohydride or catalytic hydrogenation could theoretically be employed.

- The reaction parameters such as temperature, solvent, and molar ratios are critical for optimizing yield and minimizing side reactions.

- Purification is commonly achieved by liquid-liquid extraction and drying, with further recrystallization if necessary.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 3-aminopropanoate + cyclopentanone + sodium acetate + sodium triacetoxyborohydride in DCM, rt, 16 h | Reductive amination to form methyl 3-(cyclopentylamino)propanoate | 55 | Mild conditions, selective reduction |

| 2 | Treatment with HCl in suitable solvent | Formation of hydrochloride salt | Quantitative | Improves stability and solubility |

Research Findings and Analytical Data

- The reductive amination method provides a moderate yield (around 55%) with good selectivity.

- Mass spectrometry confirms the expected molecular ion peak.

- The hydrochloride salt form has a molecular formula C9H18ClNO2 and molecular weight 207.7 g/mol.

- Physical properties such as melting point, boiling point, and density are documented but vary depending on purity and preparation method.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(cyclopentylamino)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in biochemical assays and studies involving enzyme activity and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Compound A’s cyclopentyl group provides steric bulk and lipophilicity, contrasting with the aromatic methoxyphenyl group in 1269634-11-8, which may enhance π-π interactions in drug-receptor binding .

- Molecular Weight : Ether-containing analogs (e.g., 2445792-37-8) exhibit higher polarity, impacting solubility and membrane permeability compared to Compound A .

Biological Activity

Methyl 3-(cyclopentylamino)propanoate hydrochloride is a compound of interest due to its potential biological activities and mechanisms of action. This article explores its biological activity, including its pharmacological effects, mechanism of action, and comparisons with similar compounds, supported by relevant data and case studies.

Overview of the Compound

This compound belongs to a class of compounds that can act as ligands, interacting with various biological targets such as receptors and enzymes. This interaction can modulate biological pathways, leading to diverse pharmacological effects.

The mechanism of action for this compound involves:

- Binding to Receptors : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

These interactions are crucial in determining the compound's therapeutic potential and side effects.

Pharmacological Effects

This compound has shown various biological activities in preclinical studies:

- Antimicrobial Activity : Exhibits potential against specific bacterial strains.

- Antiproliferative Effects : Demonstrated activity against cancer cell lines, indicating possible applications in oncology.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antiproliferative | Inhibits growth in A431 cancer cell line | |

| Enzyme Inhibition | Modulates activity of specific kinases |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of Staphylococcus aureus, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potency.

Case Study 2: Antiproliferative Activity

In vitro studies on A431 cells showed that this compound inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) was calculated, demonstrating a dose-dependent response. These findings suggest that the compound could be further explored for anticancer therapies.

Comparison with Similar Compounds

This compound can be compared with other related compounds such as:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 2-(cyclobutylamino)propanoate | Cyclobutyl Group | Moderate antimicrobial activity |

| Methyl 2-(cyclohexylamino)propanoate | Cyclohexyl Group | Stronger antiproliferative effects |

The unique cyclopentyl group in this compound may contribute to its distinct biological activities compared to these analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(cyclopentylamino)propanoate hydrochloride?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) esterification of 3-(cyclopentylamino)propanoic acid using methanol under acidic catalysis, followed by (2) hydrochlorination to form the hydrochloride salt. Key intermediates, such as tert-butoxycarbonyl (Boc)-protected amines, are employed to prevent unwanted side reactions during synthesis. Purification often involves recrystallization or column chromatography under inert conditions to avoid hydrolysis of the ester group .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is validated using reversed-phase HPLC with UV detection (e.g., 210–254 nm) and a C18 column. A gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) resolves impurities. Complementary techniques include H/C NMR for structural confirmation and elemental analysis (C, H, N, Cl) to verify stoichiometry .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol/diethylamine (80:20:0.1 v/v) effectively separates enantiomers. For preparative-scale resolution, simulated moving bed (SMB) chromatography is recommended. Enantiomeric excess (ee) is quantified using polarimetry or circular dichroism (CD) spectroscopy .

Q. What are the challenges in characterizing the hydrochloride salt form of this compound?

- Methodological Answer : The hydrochloride salt’s hygroscopicity complicates crystallinity analysis. Researchers use dynamic vapor sorption (DVS) to study moisture uptake and X-ray powder diffraction (XRPD) to confirm salt formation. Differential scanning calorimetry (DSC) identifies melting points and potential polymorphic transitions, while thermogravimetric analysis (TGA) quantifies decomposition temperatures .

Q. How can stability studies be designed to evaluate degradation pathways under accelerated conditions?

- Methodological Answer : Forced degradation studies involve exposing the compound to heat (40–80°C), humidity (75% RH), acidic/basic hydrolysis (0.1–1M HCl/NaOH), and oxidative stress (3% HO). Degradation products are profiled using LC-MS/MS, with fragmentation patterns compared to reference standards like Impurity E(EP) or F(EP) from pharmacopeial guidelines .

Q. What computational methods predict the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Density functional theory (DFT) calculates logP (lipophilicity) and pKa values. Molecular docking (e.g., AutoDock Vina) screens for binding affinity to targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), leveraging structural analogs such as AChE/BChE-IN-3 hydrochloride (IC = 0.383–6.08 μM) . Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., cyclopentyl vs. cyclohexyl groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.